molecular formula C19H19F3N2O4 B2793370 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide CAS No. 1396858-26-6

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2793370
CAS No.: 1396858-26-6
M. Wt: 396.366
InChI Key: XJLUOGZVGGIQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a trifluoromethoxy group, and a methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methoxyethylamino Group: This step may involve the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.

    Final Assembly: The final product is obtained by coupling the intermediate with 2-oxoethylphenyl derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethylamino group.

    Reduction: Reduction reactions could target the carbonyl group in the oxoethyl moiety.

    Substitution: Substitution reactions might occur at the aromatic rings, especially involving the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Exploration as a potential therapeutic agent, particularly in targeting specific pathways or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-methoxybenzamide
  • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-chlorobenzamide

Uniqueness

The presence of the trifluoromethoxy group in N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-27-11-10-23-17(25)12-13-2-6-15(7-3-13)24-18(26)14-4-8-16(9-5-14)28-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLUOGZVGGIQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.